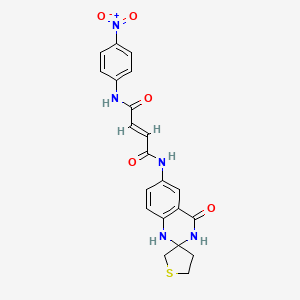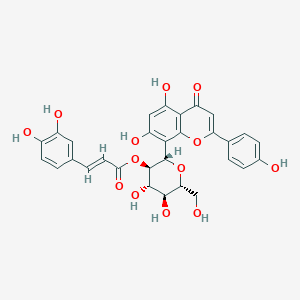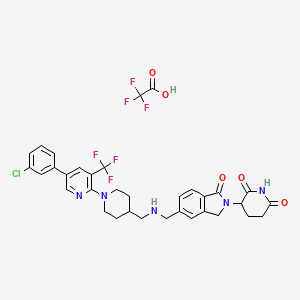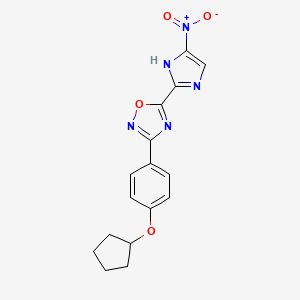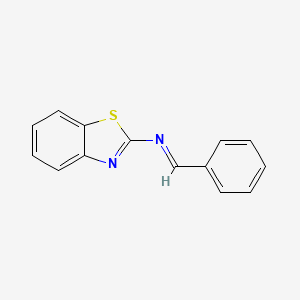
Benzothiazol-2-yl-benzylidene-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “A” is a chemical substance composed of two or more elements chemically combined in fixed proportions. It is widely used in various fields due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of compound “A” can be achieved through several synthetic routes. One common method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon. For example, the reaction of magnesium with methyl bromide produces methylmagnesium bromide . Another method is metathesis, where an organometallic compound reacts with a binary halide to form the desired product .
Industrial Production Methods
Industrial production of compound “A” often involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. For instance, the production of aldehydes and ketones can be achieved through the ozonolysis of alkenes or the oxidation of primary alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
Compound “A” undergoes various types of chemical reactions, including:
Oxidation: The addition of oxygen or the removal of hydrogen.
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the reduction of carboxylic acids produces primary alcohols .
Wissenschaftliche Forschungsanwendungen
Compound “A” has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Utilized in drug development and as a therapeutic agent.
Industry: Applied in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. For instance, in drug development, compound “A” may bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “A” include other organometallic compounds and aldehydes. These compounds share some structural and functional similarities but differ in their specific properties and applications .
Uniqueness
What sets compound “A” apart from its similar counterparts is its unique combination of properties, such as its reactivity, stability, and versatility. These characteristics make it particularly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C14H10N2S |
|---|---|
Molekulargewicht |
238.31 g/mol |
IUPAC-Name |
(E)-N-(1,3-benzothiazol-2-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-10H/b15-10+ |
InChI-Schlüssel |
SBRCQCMQXNSPJR-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


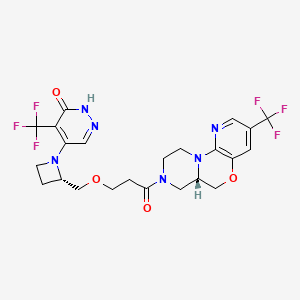
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
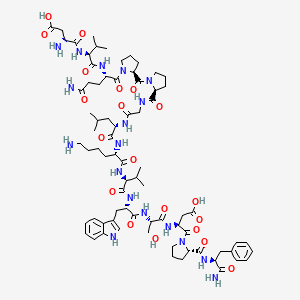
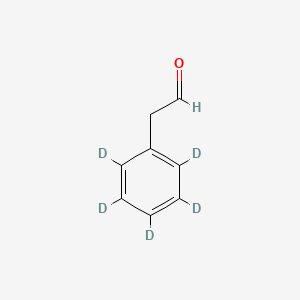
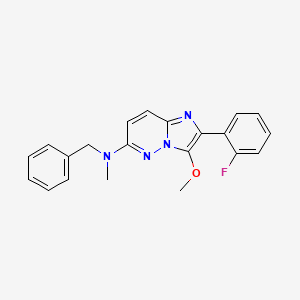

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)
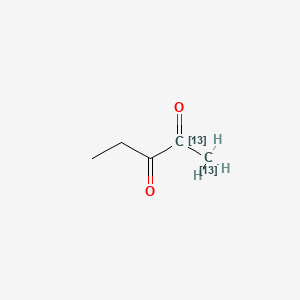
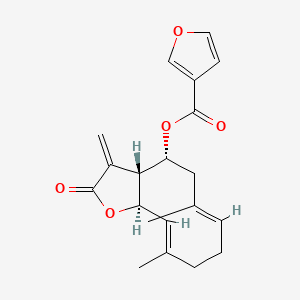
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
